molecular formula C20H14Br2N2O6S B15040665 (2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B15040665
M. Wt: 570.2 g/mol
InChI Key: RLBLAWXLBCBBHM-AWNIVKPZSA-N
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Description

2-(2,6-Dibromo-4-{[(5E)-1-(4-Methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine atoms, a methoxy group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-{[(5E)-1-(4-Methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid typically involves multi-step organic reactions The initial step often includes the bromination of a suitable precursor to introduce the dibromo functionality

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-{[(5E)-1-(4-Methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atoms.

Scientific Research Applications

2-(2,6-Dibromo-4-{[(5E)-1-(4-Methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-{[(5E)-1-(4-Methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Shares the dibromo functionality but lacks the complex diazinan-5-ylidene and phenoxyacetic acid moieties.

    2,6-Dibromo-3-methoxyphenylboronic acid: Contains a methoxy group and dibromo functionality but differs in the boronic acid group.

Uniqueness

2-(2,6-Dibromo-4-{[(5E)-1-(4-Methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications that are not shared by simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14Br2N2O6S

Molecular Weight

570.2 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H14Br2N2O6S/c1-29-12-4-2-11(3-5-12)24-19(28)13(18(27)23-20(24)31)6-10-7-14(21)17(15(22)8-10)30-9-16(25)26/h2-8H,9H2,1H3,(H,25,26)(H,23,27,31)/b13-6+

InChI Key

RLBLAWXLBCBBHM-AWNIVKPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=S

Origin of Product

United States

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